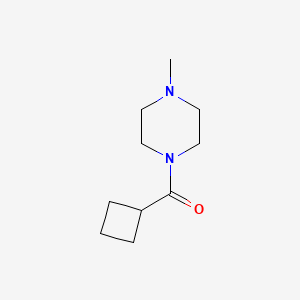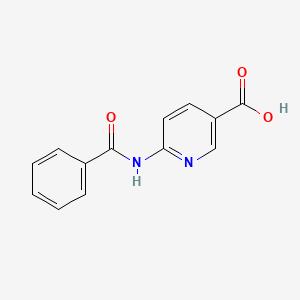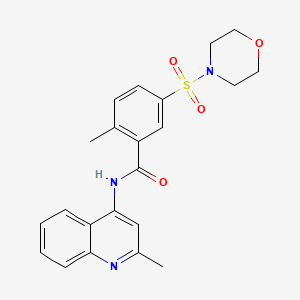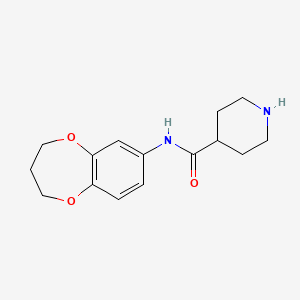![molecular formula C16H25N3O B7464889 N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide](/img/structure/B7464889.png)
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide, also known as MP-10, is a synthetic compound that belongs to the family of piperidine derivatives. MP-10 has gained interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, neuroscience, and pharmacology.
Applications De Recherche Scientifique
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been shown to have affinity for various receptors, including dopamine, serotonin, and adrenergic receptors, which makes it a promising candidate for the development of drugs targeting these receptors. N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has also been studied for its potential use in the treatment of Parkinson's disease, schizophrenia, and depression.
Mécanisme D'action
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide acts as a dopamine reuptake inhibitor, which means that it blocks the reuptake of dopamine from the synapse, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the antidepressant and antiparkinsonian effects of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide.
Biochemical and Physiological Effects:
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide has been shown to increase dopamine levels in the brain, leading to an improvement in mood and a reduction in symptoms of Parkinson's disease. It has also been shown to have anxiolytic and analgesic effects in animal studies.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide is its high potency and selectivity for dopamine receptors, which makes it a useful tool for studying the role of dopamine in various physiological and pathological processes. However, one of the limitations of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide is its poor solubility in water, which can make it difficult to use in some experimental settings.
Orientations Futures
There are several future directions for the study of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide. One area of interest is the development of more potent and selective dopamine reuptake inhibitors based on the structure of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide. Another area of interest is the study of the effects of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide on other neurotransmitter systems, such as serotonin and norepinephrine. Additionally, the potential use of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide in the treatment of other neurological and psychiatric disorders, such as addiction and anxiety, warrants further investigation.
Méthodes De Synthèse
The synthesis of N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide involves the reaction of piperidine-3-carboxylic acid with N-methylaniline and propyl bromide in the presence of a base catalyst. The resulting compound is then purified using column chromatography to obtain N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide in high purity.
Propriétés
IUPAC Name |
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O/c1-19(15-8-3-2-4-9-15)12-6-11-18-16(20)14-7-5-10-17-13-14/h2-4,8-9,14,17H,5-7,10-13H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWSCVYRBWZJHTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCNC(=O)C1CCCNC1)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(N-methylanilino)propyl]piperidine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-[3-(dimethylamino)propyl]-3-nitrobenzamide](/img/structure/B7464807.png)

![2-[4-(difluoromethoxy)phenyl]-1H-benzimidazole](/img/structure/B7464830.png)
![2-Chloro-5-[(4-methylphenoxy)methyl]-1,3-thiazole](/img/structure/B7464841.png)

![2,5-diiodo-N-[3-(2-methylpropanoylamino)phenyl]benzamide](/img/structure/B7464851.png)

![Ethyl 2-methyl-5-[(4-methylphenyl)sulfonylcarbamoyloxy]-1-benzofuran-3-carboxylate](/img/structure/B7464867.png)

![3-[(6-Ethylthieno[2,3-d]pyrimidin-4-yl)amino]propan-1-ol](/img/structure/B7464887.png)
![1-Ethyl-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanylmethyl)benzimidazole-5-carboxylic acid](/img/structure/B7464896.png)


